molecular formula C10H10F3NO B567166 (S)-8-(trifluoromethyl)chroman-4-amine CAS No. 1228569-07-0

(S)-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B567166
CAS No.: 1228569-07-0
M. Wt: 217.191
InChI Key: SZKIIVYBHMLAKJ-QMMMGPOBSA-N
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Description

(S)-8-(trifluoromethyl)chroman-4-amine is a chiral compound featuring a chroman ring substituted with a trifluoromethyl group at the 8-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-(trifluoromethyl)chroman-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Industrial Production Methods

Industrial production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to improve yield and selectivity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Chiral Resolution: Using chiral catalysts or chiral resolution techniques to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-8-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

(S)-8-(trifluoromethyl)chroman-4-amine has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing drugs targeting neurological disorders.

    Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-8-(trifluoromethyl)chroman-4-amine involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-8-(methyl)chroman-4-amine: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (S)-8-(trifluoromethyl)chroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

    (S)-8-(trifluoromethyl)chroman-4-ol: Features a hydroxyl group at the 4-position instead of an amine group.

Uniqueness

(S)-8-(trifluoromethyl)chroman-4-amine is unique due to the presence of both the trifluoromethyl and amine groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKIIVYBHMLAKJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677285
Record name (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228569-07-0
Record name (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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